1,3,5-Tris(2-pyridyl)benzene
Description
Structure
3D Structure
Properties
CAS No. |
124960-21-0 |
|---|---|
Molecular Formula |
C21H15N3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-(3,5-dipyridin-2-ylphenyl)pyridine |
InChI |
InChI=1S/C21H15N3/c1-4-10-22-19(7-1)16-13-17(20-8-2-5-11-23-20)15-18(14-16)21-9-3-6-12-24-21/h1-15H |
InChI Key |
JEFAVAGBVRSVMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=C2)C3=CC=CC=N3)C4=CC=CC=N4 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3,5 Tris 2 Pyridyl Benzene and Its Derivatives
Established Synthetic Routes to the Core Ligand
The synthesis of the fundamental 1,3,5-Tris(2-pyridyl)benzene structure is primarily achieved through two effective methodologies: traditional cross-coupling reactions and modern mechanochemical approaches.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura cross-coupling reaction is a well-established and versatile method for the synthesis of this compound. This palladium-catalyzed reaction typically involves the coupling of an aryl boronic acid or its ester with an aryl halide. researchgate.netuwindsor.ca A common approach utilizes 1,3,5-tribromobenzene (B165230) and a suitable pyridine-based organoboron reagent. The reaction is generally carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like sodium carbonate or potassium phosphate, in a suitable solvent system, often a mixture of THF and toluene. rsc.org
The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors, including the choice of catalyst, base, and solvent, as well as the reactivity of the coupling partners. uwindsor.ca For instance, the reaction of 1,3,5-triiodobenzene (B10644) with various boronic acids has been shown to produce the corresponding trisubstituted benzene (B151609) derivatives in good yields. uwindsor.ca The reaction conditions can be tailored to optimize the yield and purity of the final product.
| Reactants | Catalyst | Base | Solvent | Yield |
| 1,3,5-Triiodobenzene, Furan-2-boronic acid | Pd(PPh₃)₄ | Not specified | THF/Toluene | 66% rsc.org |
| 1,3,5-Tris(4-halophenyl)benzenes, Thiophene-2-boronic acid | Pd(PPh₃)₄ | Not specified | THF/Toluene | 14% rsc.org |
| 2-Acetyl-5-bromothiophene, Phenylboronic acid | Pd(PPh₃)₄ | Not specified | Not specified | Not specified rsc.org |
Mechanochemical Approaches (e.g., Liquid Assisted Grinding, Neat Grinding)
Mechanochemistry has emerged as a greener and more efficient alternative to traditional solvent-based synthesis. researchgate.net These methods, which involve grinding solid reactants together, often with the addition of a small amount of liquid (Liquid Assisted Grinding, LAG) or without any solvent (Neat Grinding, NG), can lead to high-yield synthesis with reduced waste. rsc.orgpolimi.it
For instance, the neat grinding of 1,3,5-tris(pyridyl)benzene (TPB) with zinc bromide (ZnBr₂) has been shown to produce a poly-[n]-catenane of interlocked nanocages. rsc.orgresearchgate.net In a related study, a new exotridentate ligand, 1,3,5-tris(2-methylpyridin-4-yl)benzene (mTPB), was synthesized and self-assembled with ZnBr₂ in the solid-state via neat grinding, followed by annealing, to form a 2D metal-organic framework (MOF). rsc.orgrsc.org These examples highlight the potential of mechanochemistry to not only synthesize the core ligand but also to directly assemble it into complex supramolecular architectures. rsc.org
| Method | Reactants | Outcome |
| Neat Grinding (NG) | 1,3,5-Tris(pyridyl)benzene (TPB), ZnBr₂ | Poly-[n]-catenane of interlocked (M₁₂L₈) nanocages rsc.orgresearchgate.net |
| Neat Grinding (NG) followed by annealing | 1,3,5-Tris(2-methylpyridin-4-yl)benzene (mTPB), ZnBr₂ | 2D Metal-Organic Framework (MOF) rsc.orgrsc.org |
| Liquid Assisted Grinding (LAG) | Not specified | Explored for the synthesis of poly-[n]-catenane [(ZnX₂)₁₂(TPB)₈] polimi.it |
Synthesis of Functionalized and Extended this compound Analogues
The versatility of the this compound core allows for the synthesis of a wide array of functionalized and extended derivatives with tailored properties.
Sonogashira Coupling for Ethynyl-Bridged Derivatives
The Sonogashira cross-coupling reaction is a powerful tool for introducing ethynyl (B1212043) bridges into the this compound framework. rsc.orgacs.org This palladium- and copper-cocatalyzed reaction couples terminal alkynes with aryl or vinyl halides. mdpi.com A typical procedure involves reacting 1,3,5-tribromobenzene with a protected alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper co-catalyst like CuI in an amine base. mdpi.com The protecting groups are then removed to yield the terminal alkyne, which can be further functionalized. mdpi.com
This methodology has been successfully employed to synthesize star-shaped, fully conjugated molecules with three pyridinium (B92312) rings connected by triple bond spacers to a central benzene core. mdpi.com For example, 1,3,5-tris(pyridin-4-ylethynyl)benzene (B170862) was synthesized from 1,3,5-triethynylbenzene (B1295396) and 4-bromopyridine (B75155) hydrochloride. mdpi.com
| Step | Reactants | Catalyst/Reagents | Yield |
| 1 | 1,3,5-Tribromobenzene, Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 72% mdpi.com |
| 2 | 1,3,5-Tris((trimethylsilyl)ethynyl)benzene | KOH, THF/MeOH | Not specified mdpi.com |
| 3 | 1,3,5-Triethynylbenzene, 4-Bromopyridine-HCl | Pd(PPh₃)₄, CuI, Et₃N | Not specified mdpi.com |
Alkylation and Cyclization Reactions for Related C3-Symmetric Cores
Alkylation and cyclization reactions are employed to construct related C₃-symmetric cores, which are precursors or analogues of this compound. For instance, the synthesis of 1,3,5-tris(bromomethyl)benzene (B90972) is a key step in creating various C₃-symmetric molecules. rsc.orgrsc.org This intermediate can then undergo further reactions, such as nucleophilic substitution with cyanide, to introduce other functional groups. rsc.org
Cyclotrimerization of aryl methyl ketones is another effective method for generating 1,3,5-triarylbenzene cores. researchgate.net This reaction can be catalyzed by various reagents, including strong acids like trifluoromethanesulfonic acid or solid acid catalysts. nih.gov These C₃-symmetric benzene cores can then be further functionalized to incorporate pyridyl groups.
| Reaction Type | Starting Material | Reagents | Product |
| Alkylation | 1,3,5-Tris(bromomethyl)benzene | Sodium cyanide, Sodium bicarbonate | 1,3,5-Tris(cyanomethyl)benzene rsc.org |
| Cyclotrimerization | Aryl methyl ketones | H₆P₂W₁₈O₆₂/Nanoclinoptilolite (solvent-free) | 1,3,5-Triarylbenzenes researchgate.net |
| Cyclotrimerization | 4-Acetylbiphenyl | CF₃SO₃H | Benzene core nih.gov |
Strategies for Macrocyclic and Cryptand Derivatives
The 1,3,5-trisubstituted benzene unit serves as a versatile scaffold for the construction of complex macrocyclic and cryptand structures. researchgate.netugr.esacs.org These molecules are designed to have specific host-guest binding properties. The synthesis of these large, cage-like molecules often involves multi-step procedures.
One approach involves the synthesis of cryptands with 1,3,5-tris(1',3'-dioxan-2'-yl)-benzene units as building blocks. researchgate.netacs.org These building blocks are connected by various chains containing ester, ether, or triazole groups. researchgate.netacs.org The 1,3-dioxane (B1201747) units help to preorganize the structure for the final macrocyclization step. researchgate.netacs.org
Another strategy involves using 1,3,5-tris(aminomethyl)benzene as a core, which can be functionalized with pyridyl groups to create ligands capable of forming trinuclear metal complexes. gla.ac.uk These complexes can exhibit high affinity for biomolecules like DNA. gla.ac.uk
| Core Unit | Bridge/Chain Type | Target Structure |
| 1,3,5-Tris(1',3'-dioxan-2'-yl)-benzene | Ester, Ether, or Triazole groups | Cryptands researchgate.netacs.org |
| 1,3,5-Tris(aminomethyl)benzene | Pyridyl functionalization | Trinuclear Platinum(II) complexes gla.ac.uk |
| 2,4,6-Triaryl-1,3,5-triazine | 1,10-Phenanthroline or 2,2'-Bipyridine units | Cryptands for mechanically interlocked molecules ubbcluj.ro |
Reaction Mechanism Studies and Optimization of Synthetic Conditions
The efficient synthesis of this compound (TPB) and its derivatives is crucial for their application in various fields. Researchers have dedicated significant effort to understanding the underlying reaction mechanisms and optimizing synthetic conditions to improve yields, purity, and scalability.
Reaction Mechanism Insights
The most prevalent method for synthesizing TPB involves palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction typically joins an aryl boronic acid (or its ester) with an aryl halide. For TPB, this involves reacting a 1,3,5-trihalogenated benzene core, such as 1,3,5-tribromobenzene, with a pyridylboronic acid or ester derivative. polimi.it The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 1,3,5-tribromobenzene) to form a palladium(II) species.
Transmetalation: The aryl group from the boronic acid reagent is transferred to the palladium(II) complex, a step that is typically facilitated by a base.
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium complex, forming the new carbon-carbon bond of the target molecule and regenerating the palladium(0) catalyst.
Another synthetic approach involves the self-condensation or cyclotrimerization of enaminones in acidic media. researchgate.net The proposed mechanism for this reaction can occur through two pathways. One path involves the initial condensation of two enaminone molecules to form an open-chain dimer intermediate, which then condenses with a third enaminone molecule to cyclize into the 1,3,5-trisubstituted benzene ring. researchgate.net An alternative proposed pathway suggests a one-step, simultaneous condensation of three enaminone molecules to form the final product. researchgate.net
Optimization of Synthetic Conditions
The optimization of reaction parameters is critical for maximizing the yield and purity of TPB and its derivatives. Key factors that are commonly adjusted include the choice of catalyst, solvent, base, temperature, and reactant stoichiometry.
Catalyst and Base System: In Suzuki-Miyaura coupling reactions, palladium catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently used. doi.org The choice of base is also crucial; inorganic bases like potassium carbonate (K₂CO₃) are commonly employed to facilitate the transmetalation step. doi.org
Solvent Effects: The solvent system plays a significant role in dissolving reactants and facilitating the reaction. A mixture of solvents is often used. For instance, combinations of toluene, ethanol, and water have been reported to be effective for Suzuki-Miyaura couplings. doi.org For condensation reactions, polar aprotic solvents like Dimethylformamide (DMF) mixed with water can be used for crystallization to obtain the final product.
Temperature and Reaction Time: Reaction temperature and duration are fine-tuned to ensure the reaction goes to completion while minimizing the formation of side products. Suzuki coupling reactions for TPB synthesis are often conducted at elevated temperatures, such as 80-100°C, with reaction times ranging from 24 hours to two days. doi.org Condensation reactions may require refluxing for 2 to 12 hours.
Stoichiometric Control: Precise control over the ratio of reactants is essential for high yields and to avoid the formation of partially substituted products. In the synthesis of TPB derivatives via Suzuki coupling, a slight excess of the pyridineboronic acid reagent (e.g., a 1:3.2 ratio of the benzene core to the pyridine (B92270) derivative) is often used to drive the reaction to completion. polimi.it
The following tables summarize optimized conditions reported in various studies for the synthesis of TPB and its derivatives.
Table 1: Optimized Conditions for Suzuki-Miyaura Synthesis of TPB Derivatives
| Parameter | Condition | Source |
| Reactants | 1,3,5-Tribromobenzene and 2,6-dimethyl-pyridine-4-boronic acid | doi.org |
| Catalyst | Pd(PPh₃)₄ | doi.org |
| Base | K₂CO₃ | doi.org |
| Solvent | Toluene, Water, Ethanol | doi.org |
| Temperature | 90 °C | doi.org |
| Time | 2 days | doi.org |
| Yield | 50% | doi.org |
Table 2: General Optimized Conditions for TPB Synthesis
| Parameter | Condition | Source |
| Reactants | 1,3,5-Tribromobenzene and Pyridinyl boronic acids | |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | |
| Solvent | Anhydrous DMF/THF | |
| Temperature | 80–100 °C | |
| Time | 24 hours | |
| Stoichiometry | 1:3.2 (benzene:pyridine derivative) |
Coordination Chemistry of 1,3,5 Tris 2 Pyridyl Benzene
Ligand Design Principles and Multidentate Coordination Modes
1,3,5-Tris(2-pyridyl)benzene (TPB) is a C₃-symmetric molecule where three 2-pyridyl units are attached to a central benzene (B151609) core at the 1, 3, and 5 positions. This specific arrangement creates a trigonal planar geometry with the nitrogen atoms of the pyridyl rings acting as Lewis basic coordination sites, directed at approximately 120-degree angles from each other. This well-defined geometry makes TPB and its derivatives highly valuable as "tritopic" building blocks for constructing complex supramolecular structures.
The versatility of TPB lies in its flexible coordination behavior. While it is designed as a tritopic ligand capable of binding three separate metal centers, it can adopt various coordination modes depending on the steric and electronic requirements of the metal ion and the reaction conditions. It can act as a ditopic linker, or the pyridyl rings can chelate a single metal center in a bidentate or tridentate fashion. researchgate.net
The fundamental design of TPB can be modified to create ligands with different properties. For instance, introducing flexible linkers between the benzene core and the pyridyl groups, as seen in 1,3,5-tris[bis(pyridin-2-ylmethyl)aminomethyl]-2,4,6-triethylbenzene, creates a larger, more flexible hexadentate ligand. This design allows for the encapsulation of three metal ions in close and defined proximity. rsc.orgcmu.edu Another variation, N,N,N',N',N'',N''-hexa(2-pyridyl)-1,3,5-tris(aminomethyl)benzene, also functions as a hexadentate ligand, capable of wrapping around a single metal ion to form a stable, often octahedral, complex. ontosight.aiacs.org These modifications highlight a key principle in ligand design: the ability to tune the ligand's denticity, flexibility, and spatial arrangement of donor atoms to achieve specific coordination geometries and polynuclear structures.
Formation of Discrete Metal Complexes
The multidentate and geometrically well-disposed nature of this compound and its derivatives allows for the systematic construction of a variety of discrete metal-containing molecules, ranging from simple mononuclear species to complex polynuclear assemblies.
Transition Metal Complexes: Synthesis and Structural Characterization
The pyridyl nitrogen atoms of TPB and its analogues readily coordinate to a wide range of transition metals. The synthesis typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes exhibit diverse structural features, dictated by the metal's preferred coordination geometry and the ligand's flexibility.
For example, the reaction of 1,3,5-tris[2-(2'-pyridyl)benzimidazolyl]benzene (tmb), a ligand with a larger, more rigid structure than TPB, with a platinum precursor yields a trinuclear complex, [Pt₃(tmb)Ph₆]. acs.org Similarly, the flexible ligand 1,3,5-tris[bis(pyridin-2-ylmethyl)aminomethyl]-2,4,6-triethylbenzene (L) reacts with copper(I) iodide to form the trinuclear cluster [(CuI)₃L], where each copper ion is coordinated by a bis(pyridin-2-ylmethyl)amine arm of the ligand. rsc.orgcmu.edu A related ruthenium complex, [RuCl₂(PPh₃)(Ppy₃)] (where Ppy₃ is tris(2-pyridyl)phosphine), has been synthesized and structurally characterized, demonstrating the coordination of the three pyridyl nitrogens to a single metal center. cdnsciencepub.com
Table 1: Examples of Transition Metal Complexes with this compound Derivatives
| Metal | Ligand Abbreviation | Complex Formula | Coordination Geometry/Features | Reference(s) |
|---|---|---|---|---|
| Platinum(II) | tmb | [Pt₃(tmb)Ph₆] | Trinuclear complex with three square-planar Pt(II) centers. | acs.org |
| Copper(I) | L | [(CuI)₃L] | Trinuclear cluster; each Cu(I) is coordinated by a tridentate arm. | rsc.orgcmu.edu |
| Ruthenium(II) | Ppy₃ | [RuCl₂(PPh₃)(Ppy₃)] | Mononuclear; Ru(II) is coordinated by three pyridyl nitrogens in a facial arrangement. | cdnsciencepub.com |
| Platinum(II) | HL¹ | [PtL¹Cl] | Mononuclear pincer complex with N^C^N coordination. | scispace.com |
Cyclometalation Reactions with this compound Scaffolds
Cyclometalation, a reaction where a ligand undergoes intramolecular C-H bond activation to form a metallacycle, is a prominent feature of TPB chemistry. This process typically leads to the formation of highly stable pincer-type complexes. The benzene core of the ligand is particularly susceptible to this reaction, especially when activated by electron-donating groups.
A landmark achievement in this area is the first example of a threefold cyclopalladation of a single benzene ring. acs.orgacs.org The reaction of 1,3,5-tris(di-2-pyridylamino)benzene with palladium(II) acetate (B1210297) or chloride results in the formation of a trinuclear palladium complex where three palladium atoms are bound to the central benzene ring through C-Pd bonds. acs.orgacs.org This reaction is thought to proceed via an electrophilic aromatic substitution mechanism, facilitated by the electron-donating amine groups. acs.org
Platinum(II) complexes can also be formed through cyclometalation. Ligands such as 5-substituted-1,3-di(2-pyridyl)benzene react with platinum salts to yield N^C^N-coordinated pincer complexes like [PtLCl]. scispace.comresearchgate.net Milder, photochemical methods have also been developed to induce these cyclometalation reactions at room temperature, offering an advantageous alternative to traditional thermal methods. nih.gov
Table 2: Examples of Cyclometalated Complexes from Tris(pyridyl)benzene Scaffolds
| Metal | Ligand | Reaction Type | Resulting Complex | Reference(s) |
|---|---|---|---|---|
| Palladium(II) | 1,3,5-Tris(di-2-pyridylamino)benzene | Thermal Threefold Cyclopalladation | Trinuclear trichloro derivative with three Pd-C bonds to the central ring. | acs.orgacs.org |
| Platinum(II) | 5-substituted-1,3-di(2-pyridyl)benzene (HL) | Thermal Cyclometalation | [PtLCl] (N^C^N pincer complex) | scispace.comresearchgate.net |
| Platinum(II) | 1,3-Di(2-pyridyl)benzene (B3047261) derivatives | Photochemical Cyclometalation | Cyclometalated Pt(II) complexes formed under mild conditions. | nih.gov |
Starburst Architectures and Polynuclear Assemblies
The C₃ symmetry of the 1,3,5-trisubstituted benzene core makes it an ideal scaffold for the construction of star-shaped, or "starburst," polynuclear complexes. researchgate.netmdpi.com These aesthetically pleasing architectures are not just of structural interest but often possess unique photophysical or catalytic properties arising from the interaction between multiple metal centers held in a specific spatial arrangement.
The trinuclear platinum complex [Pt₃(tmb)Ph₆] and the trinuclear copper cluster [(CuI)₃L] are excellent examples of such polynuclear assemblies, where the ligand dictates the formation of a three-armed star structure. rsc.orgcmu.eduacs.org The triply cyclopalladated complex is another quintessential example, representing a rigid, star-shaped trinuclear organometallic compound. acs.orgacs.org The design of these molecules often relies on a rigid central core to ensure a persistent shape and to control the electronic communication between the peripheral metalated units. researchgate.net
Lanthanide Coordination Compounds
The hard nitrogen donor atoms of pyridyl groups are well-suited for coordinating to hard lanthanide ions (Ln³⁺). Consequently, TPB and its analogues, such as 2,4,6-tri(2-pyridyl)-1,3,5-triazine (B1682449) (TPTZ), have been extensively used to create luminescent lanthanide complexes. researchgate.netmdpi.comresearchgate.net
A series of tris(dipyridyl)pyrrolide lanthanide complexes, [Ln(dpp)₃], have been synthesized for several lanthanides including Eu(III) and Yb(III). rsc.org X-ray crystallography reveals that the three bidentate ligands create a distorted tricapped trigonal prismatic coordination environment around the central lanthanide ion. rsc.org
The TPTZ ligand, a close structural and electronic analogue of TPB, forms complexes with lanthanide nitrates, [Ln(NO₃)₃(TPTZ)], where the lanthanide ion is ten-coordinate, being bound to the three nitrogen atoms of TPTZ, three bidentate nitrate (B79036) groups, and a water molecule. researchgate.net These complexes can also serve as nodes in larger structures, for example, forming coordination polymers like {[Eu₂(TPTZ)₂(mNBA)₆(H₂O)₂]·2CH₃OH}n, which often exhibit the characteristic sharp luminescence of the lanthanide ion. mdpi.com
Table 3: Selected Lanthanide Complexes with this compound Analogues
| Lanthanide (Ln) | Ligand | Complex Formula | Coordination Environment | Reference(s) |
|---|---|---|---|---|
| La, Sm, Eu, Gd, Yb | dpp⁻ (dipyridyl)pyrrolide | [Ln(dpp)₃] | Distorted tricapped trigonal prismatic. | rsc.org |
| Eu | TPTZ, mNBA | {[Eu₂(TPTZ)₂(mNBA)₆(H₂O)₂]·2CH₃OH}n | Coordination polymer. | mdpi.com |
| Various Ln | TPTZ | [Ln(NO₃)₃(TPTZ)(H₂O)] | 10-coordinate mononuclear complex. | researchgate.net |
| Er | TPTZ, TTA | [Er(TPTZ)(TTA)Cl₂] | 7-coordinate mononuclear complex. | mdpi.com |
Extended Coordination Architectures: Metal-Organic Frameworks (MOFs) and Coordination Polymers
The rigid structure and divergent coordination vectors of this compound and its isomers make them exceptional candidates for use as organic linkers or nodes in the construction of extended crystalline networks, such as coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials are of immense interest for applications in gas storage, separation, and catalysis. mdpi.com
The combination of different functional groups on the TPB scaffold can lead to novel framework structures. A zwitterionic ligand derived from a TPB core, 1,1′,1″-(benzene-1,3,5-triyltris(methylene))tris(4-carboxypyridinium)tribromide, reacts with lanthanide ions to form 3D frameworks with channel-like structures. tandfonline.com The simultaneous use of 2-pyridyl oxime ligands and 1,3,5-benzenetricarboxylic acid (a molecule with the same core symmetry as TPB) with copper(II) has led to a MOF with a 3-connected uninodal net of hcb topology. mdpi.com These examples demonstrate that by carefully selecting the metal node and the functional groups on the 1,3,5-trisubstituted benzene core, chemists can rationally design extended structures with desired pore sizes, shapes, and functionalities.
Design and Self-Assembly of TPB-Based Frameworks
The design and self-assembly of coordination polymers and metal-organic frameworks are heavily dependent on the geometry and flexibility of the organic linkers. For tripodal pyridyl ligands, the position of the nitrogen atom is a critical design element. While ligands with 4-pyridyl or 3-pyridyl groups readily form one-, two-, or three-dimensional extended networks, the use of this compound as a building block for such frameworks is notably absent in the literature. mdpi.com
This is primarily due to steric hindrance. The proximity of the nitrogen atoms to the central benzene core and the adjacent C-H bonds of the benzene ring restricts the ability of multiple ligands to coordinate to metal centers in the divergent fashion required for network formation. Research comparing isomeric ligands has shown that while 3- and 4-pyridyl armed ligands react with silver(I) to form coordination polymers, the analogous 2-pyridyl armed ligands yield discrete molecular complexes. mdpi.com This behavior highlights a key design principle: the steric profile of the 2-pyridyl isomer favors the formation of saturated, discrete coordination spheres around a metal ion rather than the propagation of a polymeric framework.
Further evidence for the role of steric hindrance comes from studies on related ligands. For instance, the functionalization of the less-hindered 1,3,5-tris(4-pyridyl)benzene ligand with methyl groups at the 2-position of the pyridine (B92270) rings was found to prevent the formation of expected interlocked nanocages, leading instead to a 2D MOF. rsc.org This demonstrates that even modest increases in steric bulk can dramatically alter the self-assembly outcome.
In the context of organometallic chemistry, this compound has been successfully employed to create specific NCN-pincer complexes with iridium(III). ethernet.edu.et In this application, the ligand's geometry is advantageous because all three potential coordination sites are chemically equivalent, which simplifies the reaction and avoids the formation of multiple isomers that can occur with less symmetric ligands. ethernet.edu.et This further underscores the ligand's tendency to form well-defined, discrete molecules rather than extended porous materials.
| Ligand Type | Observed Product with Metal Ions (e.g., Ag(I)) | Primary Reason |
|---|---|---|
| 2-Pyridyl Armed (e.g., this compound) | Discrete, zero-dimensional complexes | High steric hindrance prevents network extension. mdpi.comethernet.edu.et |
| 3-Pyridyl Armed | Extended coordination polymers (1D, 2D) | Moderate steric hindrance allows for network propagation. mdpi.com |
| 4-Pyridyl Armed | Extended coordination polymers and frameworks (2D, 3D), Interlocked Cages | Low steric hindrance, coordination vectors point away from the core, favoring network formation. rsc.org |
Guest Inclusion and Host-Guest Chemistry in MOFs
Host-guest chemistry in metal-organic frameworks is a field focused on the encapsulation of guest molecules within the porous cavities of a host framework. acs.org This process is central to many of the applications of MOFs, including gas storage, chemical separations, and catalysis. The host MOF provides a structured environment with specific pore sizes and surface chemistries that can selectively bind and interact with guest molecules. These interactions can range from weak van der Waals forces to stronger hydrogen bonds or coordinative bonds with open metal sites within the framework. acs.org
The ability of a MOF to include guests is predicated on the existence of a stable, porous structure with accessible voids. As established in the previous section, this compound generally does not form such porous frameworks due to the steric constraints imposed by its 2-pyridyl substituents. mdpi.com The ligand's strong preference for forming discrete, non-porous complexes means that there are no reported examples of TPB-based MOFs designed for guest inclusion. Consequently, the host-guest chemistry of frameworks derived from this specific ligand remains an unexplored area, as the necessary porous host materials have not been synthesized.
Ligand Insertion and Computational Design in Porous Materials
Ligand insertion is a post-synthetic modification technique used to alter the properties of porous materials. In this strategy, a secondary ligand is introduced into the pores of a pre-existing MOF. This inserted ligand can partition the pore space, introduce new functional sites, or modify the host-guest interactions within the material. Computational design plays a crucial role in this process, helping to predict which ligands will fit within the pores of a parent framework and what effect their insertion will have on the material's properties, such as gas uptake or catalytic activity. rsc.org
This approach requires a stable and porous parent framework into which the new ligands can be inserted. Given that this compound does not readily self-assemble into such porous materials, it is not utilized as a primary building block for frameworks that would then be subject to ligand insertion. Furthermore, its bulky nature and specific coordination geometry make it an unlikely candidate for insertion as a secondary guest ligand into the pores of other MOFs. Computational studies on ligand insertion have focused on less sterically demanding molecules. Therefore, much like the field of guest inclusion, the application of ligand insertion strategies and related computational design for porous materials based on this compound is not a feature of its known coordination chemistry.
Supramolecular Chemistry and Self Assembly Processes
Non-Covalent Interactions in 1,3,5-Tris(2-pyridyl)benzene Systems
Hydrogen Bonding Networks
Hydrogen bonds play a crucial role in directing the assembly of TPyB-based systems. In derivatives of 1,3,5-tris(4-pyridyl)benzene, weak C-H···N hydrogen bonds have been observed to sustain three-dimensional networks. For instance, 1,3,5-tris[4-Pyridyl(ethenyl)]benzene forms a rare 42.63.8 network stabilized by these interactions. The introduction of functional groups capable of forming stronger hydrogen bonds, such as amides or carboxylic acids, further enhances the formation of robust networks. For example, derivatives of 1,3,5-trisubstituted benzene (B151609) with 2,4-diamino-1,3,5-triazinyl (DAT) groups form extensive hydrogen-bonded networks where each molecule is linked to its neighbors by 10-12 hydrogen bonds. researchgate.net Similarly, the interaction between phosphonic acid groups in 1,3,5-benzenetri(phosphonic acid) and bipyridines leads to the formation of complex 3D hydrogen-bonding architectures. researchgate.net
The table below summarizes the types of hydrogen bonds observed in different TPyB-related systems and their impact on the resulting supramolecular structures.
| Compound/System | Interacting Groups | Resulting Architecture | Reference |
| 1,3,5-tris[4-Pyridyl(ethenyl)]benzene | C-H···N | 3D 42.63.8 network | |
| 1,3,5-tris[4-Pyridyl(ethyl)]benzene | C-H···N | Chiral, trigonal 3,6 network | |
| 1,3,5-Trisubstituted benzene with DAT groups | N-H···N | Hydrogen-bonded sheets with hexameric rosettes or 3D networks | researchgate.net |
| 1,3,5-Benzenetri(phosphonic acid) and bipyridines | P-O-H···O-P, N-H+···O--P | 3D hydrogen-bonding networks | researchgate.net |
| 1,3,5-tris(pyridine-4-ylethynyl)benzene derivatives | N(pyridyl)···H–C(pyridyl) | Antiparallel dimer synthons leading to close-packed or porous networks | rsc.org |
π-π Stacking and C-H···π Interactions
Aromatic π-π stacking and C-H···π interactions are significant contributors to the stability and structure of TPyB-based assemblies. chinesechemsoc.org These interactions arise from the interplay of the electron-rich π systems of the benzene and pyridine (B92270) rings. The energy of these interactions is sensitive to the distance and orientation of the interacting rings, with typical distances for strong π-π interactions being around 3.3 Å. rsc.org In the solid state, π-stacking can lead to the formation of columnar structures, as seen in benzene-1,3,5-triphosphonic acid where aromatic rings stack with distances of 3.69 to 3.89 Å. researchgate.net
Metal-Directed Supramolecular Assembly
The pyridyl nitrogen atoms of TPyB act as excellent coordination sites for transition metal ions, enabling the construction of a vast array of metallo-supramolecular architectures. This metal-directed self-assembly approach allows for the predictable formation of complex, highly symmetrical nanoscopic structures. acs.org
Construction of Nanoscale Polyhedra and Catenanes
The C3 symmetry of TPyB and its derivatives makes them ideal building blocks for the construction of nanoscale polyhedra. By combining tritopic ligands like 1,3,5-tris(4′-pyridylethynyl)benzene with angular metal complexes, truncated tetrahedra can be self-assembled. pnas.org Similarly, the reaction of tritopic ligands with metal "clips" can lead to the formation of molecular prisms. acs.org The synthesis of even more complex structures, such as cuboctahedra with diameters of around 5 nanometers, has been achieved through the self-assembly of 20 tridentate and bidentate subunits. researchgate.net
Catenanes, which are mechanically interlocked molecular architectures, can also be synthesized using TPyB-based ligands. The formation of poly-[n]-catenanes from interlocked M12L8 metal-organic cages has been reported, where TPyB acts as the panel-like ligand. rsc.orgpolimi.it These intricate structures are often stabilized by a combination of metal-coordination and non-covalent interactions between the interlocked components. sci-hub.se The synthesis of catenated covalent organic frameworks (COFs) has also been demonstrated, creating infinite three-dimensional systems. researchgate.net
Formation of 2D and 3D Supramolecular Networks
The coordination of TPyB with metal ions can lead to the formation of extended two-dimensional (2D) and three-dimensional (3D) supramolecular networks, often referred to as metal-organic frameworks (MOFs). rsc.org These materials are of great interest due to their porous nature and potential applications in gas storage and catalysis. The structure of these networks is highly dependent on the coordination geometry of the metal ion and the specific TPyB derivative used. For example, the reaction of 1,3,5-tris(2-methylpyridin-4-yl)benzene with ZnBr2 leads to the formation of a 2D MOF with open layers that are stable up to 300 °C. rsc.org In contrast, the analogous reaction with the parent TPyB ligand results in a poly-[n]-catenane of interlocked nanocages. rsc.org The formation of 3D frameworks with specific topologies, such as a diamond-like network, has also been observed. researchgate.net
Self-Assembly on Solid Surfaces
The self-assembly of TPyB and its derivatives on solid surfaces offers a bottom-up approach to the fabrication of nanostructured materials. researchgate.net Techniques like scanning tunneling microscopy (STM) have been instrumental in visualizing and understanding the formation of these 2D architectures at the solution-solid interface or under ultra-high vacuum conditions. rsc.orgbeilstein-journals.org The resulting structures are governed by a delicate balance of intermolecular interactions, molecule-substrate interactions, and, in the case of metal-directed assembly, metal-ligand coordination. researchgate.netbeilstein-journals.org
On surfaces like highly oriented pyrolytic graphite (B72142) (HOPG), TPyB derivatives can form ordered monolayers and porous networks. beilstein-journals.orgacs.org The concentration of the molecular building blocks can influence the resulting supramolecular packing, leading to either dense monolayers or porous networks at high and low concentrations, respectively. acs.org The co-assembly of TPyB derivatives with other molecules, such as halogen-bond donors, allows for the engineering of bi-component networks with tunable porosity. rsc.org Furthermore, the deposition of TPyB onto metal surfaces like Au(111) in the presence of metal adatoms can lead to the formation of well-ordered metal-organic networks. researchgate.net The architecture of these surface-confined networks can be predicted and controlled by understanding the competitive coordination motifs between the ligand and the metal centers. researchgate.net
The table below provides examples of self-assembled structures of TPyB on different surfaces.
| System | Surface | Method | Observed Architecture | Reference |
| 1,3,5-tris(pyridine-4-ylethynyl)benzene | Graphite-solution interface | STM | Densely packed monolayers and 2D porous networks | acs.org |
| 1,3,5-tris(pyridine-4-ylethynyl)benzene derivatives | Solution-solid interface | STM | Antiparallel dimer synthons forming close-packed and porous networks | rsc.org |
| 1,3,5-Tris(pyridyl)benzene and transition metals | Au(111) | Theoretical modeling | 2D metal-organic networks | researchgate.net |
| Pyrazine-derived molecule with pyridine pendants | HOPG | STM | Polymorphic self-assembly into two different packing structures | beilstein-journals.org |
Conformational Control in Supramolecular Architectures
The C₃-symmetric ligand this compound (tpyb) is a significant building block in supramolecular chemistry due to the rotational freedom of its pyridyl groups around the central benzene core. This conformational flexibility allows for the construction of diverse and complex supramolecular architectures. The final structure of these assemblies is not arbitrary; it is meticulously directed by a range of non-covalent interactions, including metal-ligand coordination, hydrogen bonding, and van der Waals forces. arxiv.org The ability to control the conformation of tpyb is paramount in designing functional materials with desired topologies and properties.
The orientation of the nitrogen atoms of the pyridyl rings—whether they are pointing in the same direction (syn) or opposite directions (anti) relative to the benzene plane—dictates the ligand's coordination vector and, consequently, the geometry of the resulting self-assembled structure.
Metal-Ligand Coordination and Steric Effects
Metal-ligand coordination is a powerful tool for directing the self-assembly and controlling the conformation of tpyb-based supramolecular structures. The choice of metal ion, with its specific coordination number and geometry, can lock the tpyb ligand into a particular conformation, leading to the formation of predictable and well-defined metal-organic architectures. researchgate.netacs.org
For instance, the interaction of tpyb with transition metals on surfaces like Au(111) can result in various network phases. Theoretical models and experimental observations from Scanning Tunneling Microscopy (STM) have shown that the ratio of twofold to threefold metal-ligand coordination motifs is a critical parameter. researchgate.netresearchgate.net This ratio, influenced by the type of metal center, determines the final topology of the two-dimensional (2D) metal-organic network. researchgate.net Computer simulations have successfully predicted the formation of stable, porous frameworks, including Kagomé networks, based on these coordination principles. acs.org The morphology of these networks, as observed experimentally with metals like Fe and Cu, aligns well with theoretical predictions. acs.orgresearchgate.net
Detailed research findings on the self-assembly of tpyb with copper on a Au(111) surface have elucidated the formation of distinct network phases, highlighting the delicate balance of interactions that govern conformational selection.
| Parameter | Observation/Finding | Reference |
| Ligand | This compound (tpyb) | researchgate.net |
| Metal | Copper (Cu) | researchgate.net |
| Surface | Au(111) | researchgate.net |
| Key Interaction | Pyridyl-Cu-Pyridyl Coordination | researchgate.net |
| Resulting Structures | Formation of multiple, distinct network phases | researchgate.net |
| Control Mechanism | Ratio of twofold vs. threefold coordination motifs | researchgate.net |
Furthermore, steric hindrance can be introduced to enforce a specific conformation. In a related, more complex ligand, 1,3,5-tris[bis(pyridin-2-ylmethyl)aminomethyl]-2,4,6-triethylbenzene, the bulky ethyl groups on the central benzene ring lock the molecule into a conformation where the three donor sets are on the same side of the ring. cmu.edu This pre-organization facilitates the coordination of three metal centers, such as Cu(I), in close proximity. cmu.edu Similarly, the introduction of methyl groups on the pyridyl rings, as in 1,3,5-tris(2-methylpyridin-4-yl)benzene (mTPB), has been shown to alter the self-assembly pathway, leading to different structures compared to the non-methylated analogue. researchgate.net This underscores the significant role that even subtle steric modifications can play in conformational control.
Interplay of Intermolecular Forces
While metal coordination is a dominant factor, the self-assembly of tpyb is also governed by a subtle interplay of other non-covalent forces. On surfaces, the competition between hydrogen bonding, metal-ligand interactions with native adatoms (like gold), and van der Waals forces can lead to a variety of self-organized structures. arxiv.org The final assembled architecture is a result of the system reaching a thermodynamic minimum, which balances these competing interactions.
Studies comparing 1,3,5-tris(4-pyridyl)benzene (T4PB) with its triazine analogue on Au(111) reveal that the balance of these interactions can hamper the predictability of the final 2D arrangement, indicating the complexity of conformational control in these systems. arxiv.org The increased structural flexibility in more extended ligands, such as 1,3,5-tris[4-(pyridin-4-yl)phenyl]benzene, can favor the formation of extensive hexagonal porous networks, as the additional phenyl rings provide more rotational freedom. arxiv.org
The following table summarizes the key factors influencing the conformational control of tpyb and related ligands in supramolecular architectures.
| Influencing Factor | Mechanism of Control | Resulting Architectures |
| Metal Coordination | Directs ligand orientation through defined coordination geometries (e.g., twofold vs. threefold). | Porous 2D networks, Kagomé lattices, discrete cages. researchgate.netacs.org |
| Steric Hindrance | Bulky substituents restrict rotational freedom, pre-organizing the ligand for specific coordination. | Conformationally constrained trinuclear complexes. cmu.edu |
| Intermolecular Forces | Competition and balance between H-bonding, van der Waals forces, and metal-ligand interactions. | Various self-organized assemblies on surfaces. arxiv.org |
| Ligand Flexibility | Increased rotational freedom in extended ligands can favor the formation of larger, more complex networks. | Extensive hexagonal porous networks. arxiv.org |
Advanced Characterization Techniques and Spectroscopic Analysis
Structural Elucidation
The precise arrangement of atoms and molecules in the solid state is fundamental to understanding the properties of 1,3,5-Tris(2-pyridyl)benzene. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed insights into its three-dimensional structure and conformational dynamics.
X-ray Crystallography: Single Crystal and Powder Diffraction
X-ray crystallography is a powerful tool for determining the exact atomic and molecular structure of a crystal. For this compound and its derivatives, both single-crystal and powder X-ray diffraction (PXRD) methods are employed.
Powder X-ray diffraction is often used to confirm the phase purity of a synthesized compound and to identify its crystalline nature. For many TPB derivatives and their metal complexes, PXRD patterns are compared with simulated patterns generated from single-crystal data to ensure the bulk material corresponds to the determined crystal structure. bohrium.com
| Compound/Complex | Crystal System | Space Group | Key Structural Features | Reference |
| 1,3,5-tris[4-Pyridyl(ethenyl)]benzene | - | - | Forms a 4²·6³·8 network sustained by C–H⋯N hydrogen bonds. | rsc.org |
| 1,3,5-tris[4-Pyridyl(ethyl)]benzene | Trigonal | - | Crystallizes in a chiral, trigonal 3,6 network. | rsc.org |
| {[(Cu₂I₂)₂(L1)₂]·C₆H₅CH₃}n (L1 = 1,3,5-tris(3-pyridylethynyl)benzene) | - | - | 3D supramolecular architecture with rhombohedral Cu₂I₂ and step-cubane Cu₄I₄ clusters. | rsc.org |
| [(Cu₂I₂)₀.₅(L1)]n | - | - | 1D double-zigzag framework forming a 1D polyrotaxane. | rsc.org |
| 1,3,5-tris[(6,7-dimethyl-3-phenyl)quinoxaline-2-yl] benzene (B151609) | Monoclinic & Orthorhombic | - | Star-shaped molecule with a determined crystal phase. | researchgate.net |
| {[Mn₃(BTC)₂(4-pp)₆(H₂O)₂]·(4-pp)₂(H₂O)₂}n | Triclinic | P1 | 2D layered structure. | bohrium.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and Solid-State)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the structure of molecules in solution and in the solid state. For this compound and its derivatives, ¹H and ¹³C NMR are routinely used to confirm their synthesis and purity.
The ¹H NMR spectrum of a TPB derivative, 1,3,5-Tris(4-methylphenyl)benzene, shows a singlet at 7.74 ppm for the three protons of the central benzene ring, a doublet at 7.62 ppm for the six protons adjacent to the central ring, a doublet at 7.30 ppm for the six protons further away, and a singlet at 2.44 ppm for the nine methyl protons. rsc.org The corresponding ¹³C NMR spectrum exhibits signals at 142.2, 138.3, 137.4, 129.4, 127.3, 124.7, and 21.1 ppm, which are consistent with the proposed structure. rsc.org
In more complex systems, such as platinum(II) complexes of 1,3-di(2-pyridyl)benzene (B3047261), ¹H NMR is used to study dynamic processes like cis-trans isomerization in solution upon exposure to light. rsc.org Solid-state NMR, including techniques like ¹H-¹³C Cross-Polarization Magic Angle Spinning (CPMAS), provides information about the structure and dynamics of materials in the solid state, which is particularly useful for insoluble polymers or crystalline materials. researchgate.net
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
| ¹H NMR of 1,3,5-Tris(4-methylphenyl)benzene in CDCl₃ | ||||
| ¹H | 7.74 | s | Central benzene protons | rsc.org |
| ¹H | 7.62 | d | Protons on phenyl rings (ortho to central ring) | rsc.org |
| ¹H | 7.30 | d | Protons on phenyl rings (meta to central ring) | rsc.org |
| ¹H | 2.44 | s | Methyl protons | rsc.org |
| ¹³C NMR of 1,3,5-Tris(4-methylphenyl)benzene in CDCl₃ | ||||
| ¹³C | 142.2, 138.3, 137.4, 129.4, 127.3, 124.7, 21.1 | - | Aromatic and methyl carbons | rsc.org |
| ¹H NMR of ((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide in CD₃OD | ||||
| ¹H | 8.95 | m | Pyridinium (B92312) protons | uniroma1.it |
| ¹H | 8.26 | s | Central benzene protons | uniroma1.it |
| ¹H | 8.24 | m | Pyridinium protons | uniroma1.it |
| ¹H | 4.42 | s | Methyl protons | uniroma1.it |
| ¹³C NMR of ((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide in DMSO-d₆ | ||||
| ¹³C | 146.4, 137.8, 136.1, 129.7, 122.5, 98.6, 87.5, 48.5 | - | Aromatic, alkynyl, and methyl carbons | uniroma1.it |
Electronic and Optical Properties
The electronic and optical properties of this compound are at the heart of its utility in optoelectronic devices. Spectroscopic techniques are employed to probe the electronic transitions and luminescence behavior of this class of compounds.
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of a derivative, (benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) iodide, in water shows intense bands between 185 nm and 360 nm. uniroma1.it The most intense band has a maximum at 228 nm. uniroma1.it In platinum(II) complexes of 1,3-di(2-pyridyl)benzene derivatives, intense absorption bands around 350-470 nm are attributed to intraligand charge transfer (ILCT) from a triphenylamine (B166846) moiety to the pyridyl rings. rsc.org Weaker absorptions at lower energies are associated with direct population of triplet states, facilitated by the heavy platinum atom. rsc.org
Photoluminescence and Emission Spectroscopy
Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. Many derivatives and complexes of TPB are highly luminescent. Platinum(II) complexes of 1,3-di(2-pyridyl)benzene can exhibit high photoluminescence quantum yields (PLQY), with values up to 0.90 in deaerated dichloromethane (B109758) solution. rsc.orgunimi.it The emission color can be tuned by modifying the ligands. For example, replacing a chloride ligand with a thiolate ligand in certain platinum(II) complexes of 1,3-bis(2-pyridyl)benzene leads to a shift from green to red emission. acs.org The emission properties of these compounds are often sensitive to their environment, such as solvent polarity and the presence of oxygen. rsc.org
Electroluminescence Studies in Device Applications
Electroluminescence is the emission of light from a material in response to the passage of an electric current. TPB and its derivatives are frequently used as host materials or as part of the emissive layer in OLEDs. In a typical OLED architecture, TPB derivatives like 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene (TPBi) can function as an electron-transporting layer. rsc.org The electroluminescence spectra of OLEDs incorporating these materials provide insight into their performance in a device setting. For instance, OLEDs using a platinum(II) complex of a 1,3-di-(2-pyridyl)benzene derivative as the emitter have shown yellow-green or deep-red emission depending on the concentration of the complex in the emissive layer. rsc.org The external quantum efficiency (EQE) of such devices is a key performance metric, with values as high as 9.1% being reported for vacuum-deposited OLEDs based on a C^N^N^O coordinated platinum(II) complex. acs.org
| Device Structure | Emitter | Emission Color | Max. EQE (%) | Reference |
| ITO/Clevios HIL 1.3/PVK:PBD co 5% 2 /TPBi/LiF/Al | Complex 2 (C^N^N^O Pt(II) complex) | Orange-Red | 7.4 | acs.org |
| ITO/TAPC/TCTA:PO-T2T co 5% 2 /TPBi/LiF/Al | Complex 2 (C^N^N^O Pt(II) complex) | Orange-Red | 9.1 | acs.org |
| ITO/Mo₂Oₓ/TCTA/EML/TPBi/LiF/Al | PtL2Cl | Near-Infrared | - | rsc.org |
| ITO/PEDOT:PSS/EML/TPBi/LiF/Al | [PtL¹Cl] | Yellow-Green / Deep Red | - | rsc.org |
Electrochemical Investigations (e.g., Cyclic Voltammetry)
Electrochemical studies, particularly cyclic voltammetry, are instrumental in understanding the redox properties of this compound, primarily through the analysis of its metal complexes. The ligand itself is not typically redox-active in common potential windows, but it mediates the electronic properties of coordinated metal centers.
Research on trinuclear ruthenium complexes featuring star-shaped ligands with cores like 1,3,5-triphenylbenzene (B1329565) demonstrates the ligand's role in tuning electrochemical properties. rsc.org The electrochemical behavior of such complexes is often characterized by metal-centered redox processes. For instance, studies on related bis-tridentate ruthenium(II) complexes with 1,3-di(2-pyridyl)benzene (dpb) ligands show that progressive changes in the ligand environment can modulate the Ru(II)/Ru(III) redox potentials over a wide range, from +0.26 V to +1.32 V versus Ag/AgCl. acs.org
In complexes where the 1,3,5-trisubstituted benzene core is linked to redox-active units like ferrocene, cyclic voltammetry reveals distinct, separated oxidation events corresponding to the ferrocenyl groups, indicating electronic communication through the arene core. rsc.org Similarly, for trimetallic rhodium and iridium complexes with related triphenylbenzene-based ligands, cyclic voltammetry shows that the tris-mesoionic carbene ligand has a stronger electron-donating character compared to its N-heterocyclic carbene analogue, as evidenced by lower half-wave potentials (E₁/₂). beilstein-journals.org For a trimetallic rhodium complex, an irreversible wave was observed at E₁/₂ = 0.56 V, while the iridium analogue displayed a pseudo-reversible wave at E₁/₂ = 0.63 V. beilstein-journals.org These studies underscore the significant influence of the 1,3,5-trisubstituted benzene framework on the electronic and redox characteristics of the resulting multinuclear complexes. rsc.orgbeilstein-journals.org
| Complex/Ligand System | Redox Couple | Potential (V vs. ref) | Reference |
|---|---|---|---|
| [Rh(tris-MIC-triphenylbenzene)] | Rh(I)/Rh(II) | 0.56 (irreversible) | beilstein-journals.org |
| [Ir(tris-MIC-triphenylbenzene)] | Ir(I)/Ir(II) | 0.63 (pseudo-reversible) | beilstein-journals.org |
| [Ru(Mebip)(dpb)]+ | Ru(II)/Ru(III) | +0.26 vs Ag/AgCl | acs.org |
| [Ru(tpy)2]2+ | Ru(II)/Ru(III) | +1.32 vs Ag/AgCl | acs.org |
Vibrational Spectroscopy (e.g., FTIR)
Vibrational spectroscopy, especially Fourier-transform infrared (FTIR) spectroscopy, provides a fingerprint of the molecular structure of this compound by identifying its characteristic bond vibrations. The spectra are typically dominated by vibrations of the aromatic rings.
The FTIR spectrum of the closely related ligand 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPTz), when incorporated into metal complexes, shows characteristic strong absorption bands. For example, in a Cd(II) complex, prominent peaks are observed at 1643 cm⁻¹ (very strong), 1616 cm⁻¹ (very strong), 1546 cm⁻¹ (strong), 1521 cm⁻¹ (strong), 1440 cm⁻¹ (strong), and 1396 cm⁻¹ (very strong). acs.org These bands are associated with the stretching vibrations of the C=C and C=N bonds within the pyridyl and triazine rings. acs.orgbiomedgrid.commdpi.com In a related terpyridine-based ligand, C=N stretching frequencies are assigned to peaks at 1687 cm⁻¹ and 1568 cm⁻¹. biomedgrid.com For a similar linker containing benzimidazole (B57391) groups instead of pyridyl rings, C=C stretching is observed at 1420 cm⁻¹, with C=N modes appearing at 1442 cm⁻¹ and 1610 cm⁻¹. mdpi.com The vibrations of the central benzene ring itself can be understood by comparison to simulated spectra of benzene, which show a dominant band for the C-H out-of-plane in-phase vibration. researchgate.net
| Wavenumber (cm⁻¹) | Assignment | Compound/Analogue | Reference |
|---|---|---|---|
| 1687, 1568 | Aromatic C=N stretch | Terpyridine-based ligand | biomedgrid.com |
| 1643, 1616, 1546 | C=C and C=N stretch | TPTz-Cd(II) complex | acs.org |
| 1442, 1610 | C=N stretch | Benzimidazole-based linker | mdpi.com |
| 1420 | C=C stretch | Benzimidazole-based linker | mdpi.com |
| 1396 | Ring vibrations | TPTz-Cd(II) complex | acs.org |
Mass Spectrometry (e.g., HRMS, ESI-MS)
Mass spectrometry is a critical tool for confirming the molecular weight and structural integrity of this compound and its derivatives. High-resolution mass spectrometry (HRMS) and electrospray ionization mass spectrometry (ESI-MS) are commonly employed.
For related tripodal ligands, ESI-MS typically reveals a prominent molecular ion peak, often corresponding to the protonated molecule [M+H]⁺. mdpi.comvulcanchem.com For instance, the ESI-MS of 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene shows a base peak for the [M+H]⁺ ion at an m/z of 427.18. mdpi.com The characterization of complex supramolecular structures, such as metallosupramolecular cages formed from similar tripyridyl ligands, relies heavily on HR-ESI-MS to confirm their composition. nih.gov
The fragmentation patterns observed under collision-induced dissociation (CID) provide further structural information. nih.gov In analogous compounds like N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide, fragmentation is characterized by the sequential loss of the pyridylcarboxamide units. vulcanchem.com Similarly, LC-MS of a terpyridine-based ligand shows fragmentation corresponding to the loss of pyridyl groups. biomedgrid.com This suggests that for this compound, a primary fragmentation pathway would involve the cleavage of the bonds connecting the pyridyl rings to the central benzene core.
| Compound/Analogue | Technique | Observed Ion (m/z) | Assignment | Reference |
|---|---|---|---|---|
| 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene | ESI-MS | 427.18 | [M+H]⁺ | mdpi.com |
| N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide | HR-ESI-MS | 438.1440 | [M+H]⁺ | vulcanchem.com |
| 1,4-Bis(2,2′:6′,2′′-terpyridin-4′-yl)benzene | LC-MS | 541.3 | [M+H]⁺ | biomedgrid.com |
| 1,4-Bis(2,2′:6′,2′′-terpyridin-4′-yl)benzene | LC-MS | 387.1, 309.1 | [(M-2py+H)]⁺, [(M-3py+H)]⁺ | biomedgrid.com |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, and it is applied to this compound in the form of its radical ions or complexes with paramagnetic metal ions. core.ac.uk The free ligand is diamagnetic and thus EPR-silent.
When the closely related ligand 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPTZ) is part of a Zn(II) complex, photo- or thermal stimulation can generate a TPTz• radical, which gives rise to an EPR signal at g = 2.0003. acs.org This indicates that the unpaired electron is localized on the ligand framework. Studies on the radical cations of bis(tetrathiafulvalene) systems linked by a benzene ring show hyperfine coupling that indicates the unpaired electron is delocalized over the entire molecule. unige.ch
In complexes with paramagnetic metals, EPR provides information about the metal's oxidation state and coordination environment. rsc.org For example, mixed-valent Ru(II)Ru(III) complexes containing a TPTZ-derived ligand exhibit rhombic EPR spectra at 77 K with g-values around 2.15, which is characteristic of a low-spin Ru(III) ion in a distorted octahedral environment. researchgate.net In contrast, the one-electron-reduced version of the complex shows a free-radical type signal near g = 2.0, indicating the charge is stored on the ligand. researchgate.net EPR studies of Cu(II) complexes can reveal hyperfine structures and zero-field splitting appropriate for triplet states in dimeric species. These analyses provide deep insight into the electronic structure and magnetic interactions within the molecules.
| Species | g-value(s) | Key Findings | Reference |
|---|---|---|---|
| [Zn₂(TPTz)(C₂O₄)₂]• Radical | 2.0003 | Unpaired electron is localized on the TPTz ligand radical. | acs.org |
| Ru(II)Ru(III) TPTZ Complex | ~2.15 | Rhombic signal typical of low-spin Ru(III) in a distorted octahedral environment. | researchgate.net |
| One-electron-reduced Ru(II) TPTZ Complex | ~2.0 | Free-radical type signal, indicating ligand-centered reduction. | researchgate.net |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of TPB and its derivatives at the atomic level.
Geometry Optimization and Electronic Structure Prediction
DFT calculations are routinely employed to determine the most stable three-dimensional arrangement of atoms in the TPB molecule. These geometry optimizations have revealed that the three pyridine (B92270) rings are not coplanar with the central benzene (B151609) ring. For instance, in a related dipyridyl benzene compound, the angles between the planes of the lateral pyridyl rings and the central benzene ring were found to be approximately 17-19° and 33-36°. rsc.org This non-planar conformation is a critical determinant of the molecule's electronic and photophysical properties.
DFT calculations also provide a detailed picture of the electronic structure. For a series of triphenyl benzene derivatives containing pyridine rings, it was found that the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) decrease as the nitrogen atom of the pyridine ring moves from the 2-position to the 3- and 4-positions. researchgate.net This trend, supported by experimental results, highlights the influence of the nitrogen atom's position on the molecule's electron-donating and -accepting capabilities. researchgate.net
Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) Analysis
Frontier Molecular Orbital (FMO) analysis, which focuses on the HOMO and LUMO, is crucial for understanding a molecule's chemical reactivity and electronic transitions. acs.orggrafiati.com In TPB and related compounds, the distribution of these orbitals provides insights into their potential as hole or electron transport materials. researchgate.net For example, in a study of tris(benzene-1,2-dithiolato) complexes, the HOMO was found to be mainly centered on the metal-coordinated sulfur atoms, while the LUMO was located on the metal surface, indicating the pathway for charge transfer. scirp.org
Natural Bond Orbital (NBO) analysis offers a localized picture of bonding and electron delocalization within the molecule. uni-muenchen.de This method transforms the complex wave function into a set of localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de NBO analysis can reveal important hyperconjugative interactions and charge delocalization effects that contribute to the molecule's stability. grafiati.com For instance, in metal complexes, NBO analysis has shown significant charge transfer from ligands to the central metal ion. scirp.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited states of molecules and predicting their optical properties, such as absorption and emission spectra. researchgate.netacs.org TD-DFT calculations have been successfully used to interpret the experimental UV-vis absorption spectra of TPB derivatives and their metal complexes. rsc.org For example, in a study of platinum(II) complexes, TD-DFT calculations helped to identify the electronic origin of the observed absorption bands, including transitions with significant HOMO to LUMO character. rsc.org
Furthermore, TD-DFT can predict the energies of the lowest lying excited states, which is essential for understanding the luminescent properties of these materials. scispace.com For a series of organic molecular materials, TD-DFT was used to calculate the energies of the four lowest lying excited states and their corresponding oscillator strengths, providing insight into their potential as emitters in organic light-emitting diodes (OLEDs). scispace.com
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior and conformational flexibility of molecules over time. For derivatives of TPB, MD simulations have been used to investigate the conformational dynamics of their complexes with DNA. nih.gov These simulations revealed that the binding of a trinuclear platinum compound containing a TPB-derived ligand to DNA induces significant conformational changes in the DNA structure, including unwinding and bending. nih.gov
Conformational analysis, often performed in conjunction with DFT calculations, explores the different spatial arrangements (isomers) of the molecule and their relative energies. academie-sciences.fr For a related 2-pyridyl-decorated triazine, conformational analysis showed that different orientations of the pyridine rings lead to distinct, low-energy isomers. academie-sciences.fr The energy barriers for the conversion between these isomers were also calculated, providing insight into the molecule's conformational flexibility. academie-sciences.fr
Kinetic and Thermodynamic Modeling of Reactions and Assemblies
Computational modeling is also used to understand the kinetics and thermodynamics of reactions and self-assembly processes involving TPB and its analogs. For instance, theoretical models have been developed to predict the phase behavior and thermal stability of metal-organic networks formed by 1,3,5-tris(pyridyl)benzene and transition metals on surfaces. researchgate.net These models consider the competitive coordination motifs and their corresponding energies to predict the formation of stable, self-assembled structures. researchgate.net
Thermodynamic and kinetic studies of the formation of complex structures, such as tetra-imine bis-calix pyrrole (B145914) cages formed from derivatives of 1,3,5-tris(aminomethyl)benzene, have also been performed. rsc.org These studies provide insights into the stability of the resulting inclusion complexes and the influence of solvent on the self-assembly process. rsc.org
Theoretical Insights into Metal-Ligand Binding and Charge Transfer
Theoretical calculations are invaluable for understanding the nature of metal-ligand binding and the mechanisms of charge transfer in TPB-based metal complexes. DFT calculations can elucidate the geometry of metal coordination and the strength of the metal-ligand bond. scirp.org For example, in a study of transition metal complexes with benzene-1,2-dithiolate ligands, the metal-ligand binding energies were calculated to be an order of magnitude larger than physisorption energies, indicating strong chemical bonding. scirp.org
Advanced Research Applications
Catalysis
The nitrogen atoms within the pyridyl units of 1,3,5-Tris(2-pyridyl)benzene provide excellent coordination sites for metal ions, making it a versatile ligand in the development of novel catalysts. Its rigid, tripodal structure allows for the formation of well-defined and stable metal complexes with a variety of transition metals.
Design of Metal Complexes for Catalytic Reactions
The design of metal complexes utilizing this compound and its derivatives as ligands is a significant area of research. These ligands can coordinate with metal ions through their nitrogen atoms, leading to the formation of stable metal complexes with potential applications in catalysis. The orientation of the 2-pyridyl groups creates an optimal geometry for metal chelation, which is a key factor in their catalytic activity.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to synthesize these ligand systems. For instance, the reaction of 1,3,5-tribromobenzene (B165230) with pyridine (B92270) derivatives in the presence of a palladium catalyst yields the desired tris(pyridyl)benzene structure. smolecule.com
Researchers have also synthesized C-2 cyclopalladated derivatives of the related 1,3-bis(2-pyridyl)benzene. These mononuclear palladium complexes have demonstrated high performance as catalysts in the Heck reaction of iodobenzene (B50100) and methyl acrylate, achieving a remarkable turnover frequency of up to 280,000 h⁻¹ under microwave heating. acs.org
Furthermore, cobalt-based metal-organic frameworks (MOFs) incorporating ligands like 1,3,5-tris(4-pyridyl)benzene have been explored for their catalytic properties. mdpi.com The modular nature of MOFs allows for the creation of diverse structures with varying catalytic activities. researchgate.net
Electrocatalytic and Photocatalytic Applications
The unique electronic properties of this compound and its derivatives make them promising candidates for electrocatalytic and photocatalytic applications. The conjugated structure of the molecule facilitates efficient electron transport, a crucial characteristic for these processes.
In the realm of photocatalysis, architectures functionalized with polypyridyl Ru(II) or cyclometalated Ir(III) complexes are being investigated. rsc.org Covalent organic frameworks (COFs) featuring extended π-conjugation are also being explored for their potential in photocatalytic hydrogen production due to their ability to promote electron transfer and transport. rsc.org The development of cobalt-based MOFs has also shown promise in photocatalysis, with applications in the degradation of organic dyes like methylene (B1212753) blue and methyl violet. mdpi.com
Mechanistic Studies in Catalytic Systems
Understanding the reaction mechanisms is crucial for optimizing catalytic performance. Studies on the direct hydroxylation of benzene (B151609) have explored different pathways, including Fenton-like mechanisms and the involvement of copper-oxyl species. rsc.org For instance, the catalytic conversion of benzene to phenol (B47542) using hydrogen peroxide as an oxidant has been described in the presence of specific copper complexes. rsc.org
Kinetic studies on the reaction of bis(2,4,6-tripyridyl 1,3,5-triazine)iron(II) with other triazine derivatives have provided insights into the associative reaction pathway. researchgate.net Experimental and theoretical studies on the alkenylation of pyridine catalyzed by half-sandwich ruthenium complexes have helped to propose a catalytic cycle that highlights the role of vinylidene and pyridylidene ligands. core.ac.uk
Sensing Technologies
The luminescent properties of this compound and its metal complexes have been harnessed for the development of advanced sensing technologies. These sensors can detect a variety of analytes through changes in their light emission or color.
Luminescent and Colorimetric Sensor Development
The development of luminescent and colorimetric sensors is a burgeoning field, with this compound and its derivatives playing a key role. These molecules can be incorporated into sensor systems that exhibit changes in their fluorescence or color upon interaction with specific analytes. mdpi.com
For example, a dual-lumophore oxygen sensor has been developed that incorporates a platinum(II) cyclometalated complex of this compound. researchgate.net This sensor displays a "traffic light" response, changing color from red to green at different oxygen concentrations due to the quenching of luminescence. researchgate.net
Perylene diimide (PDI) based fluorescent sensors, which can be tailored for high sensitivity and selectivity, are another area of active research. mdpi.com These sensors can operate through fluorescence "turn-off" or "turn-on" mechanisms. mdpi.com Additionally, zinc(II) coordination polymers incorporating pyridyl-containing ligands have been shown to be effective luminescent sensors. acs.org
Detection of Specific Analytes (e.g., metal ions, gases, organic molecules)
The ability of this compound-based systems to selectively bind with various analytes makes them highly valuable for detection purposes.
Metal Ions: Luminescent sensors based on coordination polymers have demonstrated high selectivity and sensitivity in detecting heavy metal ions in water. For instance, zinc(II) coordination polymers have been used for the detection of Cr(III) and Cr(VI) ions with very low detection limits. acs.org The mechanism for Cr(III) detection involves irreversible coordination to free pyridyl sites, while Cr(VI) detection is based on the overlap of absorption bands. acs.org Metal-organic frameworks (MOFs) have also been developed for the selective detection of Cu²⁺ and Fe³⁺ ions. rsc.org
Gases: Porous ionic polymers based on a 1,3,5-tris(bromomethyl)benzene (B90972) core have been successfully used for the room-temperature sensing of carbon dioxide (CO2). nih.govrsc.org These sensors, utilizing a quartz crystal nanobalance (QCN), provide precise, selective, and reproducible measurements of CO2. rsc.org
Organic Molecules: Porous organic molecular frameworks constructed through noncovalent π-π interactions have been developed as "crystalline sponges" for the rapid determination of molecular structures. chinesechemsoc.org These frameworks can encapsulate a variety of organic molecules, including aromatic and aliphatic compounds, allowing for their structural analysis via X-ray crystallography. chinesechemsoc.org
Optoelectronic Materials
More significantly, the 1,3-di(2-pyridyl)benzene (B3047261) framework serves as a cornerstone pincer ligand for developing highly efficient phosphorescent emitters, or phosphors, when complexed with heavy metals like platinum(II) and iridium(III). rsc.orgresearchgate.net These metal complexes can achieve very high quantum efficiencies and are used as the guest emitters within a host material in the emissive layer of an OLED. worktribe.comrsc.org The device architecture typically involves multiple layers, such as an indium tin oxide (ITO) anode, a hole transport layer (HTL), the emissive layer (EML) containing the phosphor, an electron transport layer (ETL), and a cathode. mdpi.com
The performance of OLEDs using these phosphors can be exceptional. For example, a green-emitting OLED using a bis-tridentate Ir(III) phosphor achieved a peak external quantum efficiency (EQE) of 18.8%, a luminance efficiency of 58.5 cd/A, and a power efficiency of 57.4 lm/W. worktribe.com Similarly, platinum(II) complexes designed for blue emission have yielded devices with EQEs up to 13.0% and CIE coordinates approaching true blue. rsc.org
Table 1: Performance of OLEDs Utilizing this compound-Related Phosphors
| Emitter Type | Emission Color | Max. EQE (%) | Max. Luminance Efficiency (cd/A) | Max. Power Efficiency (lm/W) | CIE (x, y) | Reference |
| Bis-tridentate Ir(III) Complex | Green | 18.8 | 58.5 | 57.4 | Not Specified | worktribe.com |
| Bis-tridentate Ir(III) Complex | Red | 15.4 | 10.4 | 9.0 | Not Specified | worktribe.com |
| [Pt(bispyb-df)Cl] | Bluish-Green | 7.8 | 15.9 | 6.9 | (0.19, 0.42) | rsc.org |
| [Pt(bispyb-Me)Cl] | Blue | 13.0 | 26.0 | 9.3 | (0.18, 0.35) | rsc.org |
| [Pt(bis(4-Mes-py)-4,6-dFb)Cl] | Blue | Not Specified | Not Specified | Not Specified | (0.13, 0.29) | rsc.org |
The this compound scaffold offers a versatile platform for designing phosphorescent materials with precisely tunable emission colors. By chemically modifying the core ligand, researchers can systematically alter the photophysical properties of the resulting metal complexes. rsc.orgmdpi.com
One effective strategy is the introduction of various substituent groups onto the central phenyl ring of the 1,3-di(2-pyridyl)benzene ligand. mdpi.com This allows for the fine-tuning of the emission wavelength across the visible spectrum, from blue to green, yellow, and red. For instance, in cyclometalated platinum(II) complexes, the emission color can be systematically controlled by the electronic nature of the substituent on the ligand. mdpi.com
Another powerful approach involves modifying the peripheral pyridyl rings. The introduction of bulky groups, such as mesityl substituents, onto the pyridine rings of a platinum(II) complex has been shown to be an effective way to inhibit intermolecular interactions and self-quenching in the solid state. rsc.org This strategy leads to materials that maintain high luminescence quantum yields even in neat films, which is highly desirable for OLED applications. A complex with such mesityl groups exhibited intense blue phosphorescence (470–471 nm) with a quantum yield of 0.95 in a PMMA film, whereas the neat film showed red phosphorescence (672 nm) from aggregates with a still-high quantum yield of 0.72. rsc.org This demonstrates that steric engineering can be used to control aggregation-induced emission shifts.
Furthermore, the choice of ancillary ligands in the metal complex provides another axis for tuning. In iridium(III) complexes, the use of different dianionic chelates in conjunction with a functionalized phenyl-pyridine-based ligand resulted in a wide range of emission wavelengths, from cyan (473 nm) to orange-red (608 nm). worktribe.com The emission is primarily derived from triplet metal-to-ligand charge transfer (³MLCT) states, and the energy of these states, which dictates the emission color, is heavily influenced by the electronic properties of the chelating ligands. worktribe.com
Organic Light-Emitting Diodes (OLEDs) and Phosphors
Nonlinear Optical (NLO) Materials
Molecules with specific symmetries, such as octupolar structures, have attracted significant interest for applications in nonlinear optics (NLO) because they can exhibit large second-order NLO responses (measured as the first hyperpolarizability, β). researchgate.netunimi.it The C₃ symmetry of the 1,3,5-trisubstituted benzene core makes it an ideal central building block for creating such octupolar NLO chromophores. researchgate.net
Research has focused on derivatives such as 1,3,5-tris(pyridylethynyl)benzene, which are designed as octupolar chromophores with a central benzene core and three radiating acetylene-pyridinium branches. researchgate.net These molecules are particularly noteworthy because their NLO activity can be switched or modulated by an external stimulus. A computational study revealed that the NLO response of these pyridine-based octupolar molecules can be significantly enhanced upon protonation. This proton-triggered NLO switching capability makes them promising candidates for NLO-based sensors and all-optical data processing technologies. researchgate.net
The design of NLO materials often involves creating a push-pull system with electron donor and acceptor groups. Novel two-dimensional octupoles based on a 1,3,5-methoxy-2,4,6-tris(styryl)benzene core (donor) with acceptor groups at the periphery have been synthesized and shown to possess very large first hyperpolarizability values and good thermal stability, making them attractive for NLO material applications. nih.gov In metal complexes, coordination of a ligand like 1,3-di(2-pyridyl)benzene to a metal center can also induce or enhance NLO properties, with the potential for tuning the response by modifying the ligand or the metal. unimi.it
Advanced Materials for Energy and Environmental Applications
1,3,5-Tris(pyridyl)benzene isomers, particularly 1,3,5-tris(4-pyridyl)benzene (tpbz or TPB), are highly effective organic linkers for the synthesis of porous Metal-Organic Frameworks (MOFs). core.ac.ukosti.gov These crystalline materials, which consist of metal ions or clusters connected by organic ligands, feature high surface areas and tunable pore environments, making them exceptionally well-suited for applications in gas storage and separation. core.ac.ukmdpi.com
The tritopic and rigid nature of the tpbz ligand allows it to form stable, porous frameworks with metal centers. core.ac.uk For example, a MOF constructed from tpbz and Fe(NCS)₂ units, with the formula [{Fe(NCS)₂}₃(TPB)₄], demonstrates selective gas adsorption capabilities. After activation, this material exhibits a Type I isotherm for N₂ adsorption at 77 K, which is characteristic of microporous materials. core.ac.uk
MOFs utilizing the tpbz ligand have shown significant promise for the separation of industrially relevant gases like acetylene (B1199291) and carbon dioxide. In a series of pore-space-partitioned MOFs with a CoV-chdc core (where chdc is 1,4-cyclohexanedicarboxylate), the introduction of tpbz as a partitioning ligand yielded a material (CoV-chdc-tpbz) with notable gas uptake capacities. osti.gov At 298 K and 1 bar, this MOF recorded an acetylene (C₂H₂) uptake of 3.58 mmol/g and a carbon dioxide (CO₂) uptake of 2.45 mmol/g. osti.gov The performance of these materials is often benchmarked against other MOFs, such as a TIBM-Cu MOF (where TIBM is 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene), which showed a CO₂ adsorption capacity of 3.60 mmol/g under similar conditions. mdpi.com The ability to tune the pore size and surface chemistry by selecting different ligands and metal ions allows for the rational design of MOFs tailored for specific gas separation challenges. osti.gov
Table 2: Gas Adsorption Capacities of MOFs with 1,3,5-Trisubstituted Benzene Ligands (at 298 K, 1 bar)
| MOF Name | Ligand | Gas | Adsorption Capacity (mmol/g) | Reference |
| CoV-chdc-tpbz | 1,3,5-tris(4-pyridyl)benzene | C₂H₂ | 3.58 | osti.gov |
| CoV-chdc-tpbz | 1,3,5-tris(4-pyridyl)benzene | CO₂ | 2.45 | osti.gov |
| TIBM-Cu | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene | CO₂ | 3.60 | mdpi.com |
Spintronics and Electronic Devices
The unique electronic properties and versatile coordination capabilities of this compound (TPyB) and its derivatives have positioned them as significant materials in the advanced research fields of spintronics and electronic devices. Their rigid, planar structure combined with the electron-accepting nature of the pyridyl units facilitates efficient charge transport and allows for the tuning of electronic characteristics through molecular design and metal coordination.
Spintronic Applications
A primary area of investigation for TPyB in spintronics is its use in creating two-dimensional (2D) metal-organic frameworks. When combined with copper atoms, TPyB can form a 2D organometallic framework (Cu-TPyB) that exhibits robust half-metallicity. nih.gov This property, where a material behaves as a conductor for electrons of one spin orientation and as an insulator or semiconductor for the other, is fundamental for the development of spintronic devices which leverage electron spin in addition to its charge. nih.gov
First-principles calculations have demonstrated that the Cu-TPyB framework possesses a metallic nature for one spin channel while displaying a significant band gap for the opposite spin channel. nih.govresearchgate.net This distinct electronic structure is crucial for creating spin filters, which are essential components in spintronic circuits that require the generation of spin-polarized currents. nih.gov
Key findings from theoretical studies on the Cu-TPyB framework include:
Robust Half-Metallicity: The coexistence of metallic and insulating properties for different spin components is a stable feature of the material. nih.gov
High Electron Velocity: The metallic spin channel features a Dirac point with high electron velocity, facilitating efficient transport of spin-polarized electrons. nih.gov
Topological Properties: The introduction of spin-orbit coupling in the Cu-TPyB lattice can induce topologically non-trivial band gaps. nih.govresearchgate.net This opens the possibility of realizing the quantum anomalous Hall (QAH) effect at low temperatures (predicted to be below 8 K), a phenomenon characterized by a quantized Hall resistance without the need for an external magnetic field. nih.gov
These characteristics suggest that TPyB-based metal-organic frameworks are promising candidates for fabricating next-generation spintronic devices.
| Property | Finding | Potential Application | Reference |
|---|---|---|---|
| Half-Metallicity | Coexistence of metallic nature for one spin and insulating for the other. | Spin Filtering | nih.gov |
| Electron Transport | High electron velocity in the metallic spin channel at the Dirac point. | High-speed spintronic devices | nih.gov |
| Topological State | Spin-orbit coupling induces topologically nontrivial band gaps. | Quantum Anomalous Hall Effect Devices | nih.govresearchgate.net |
Electronic Device Applications
The application of TPyB and its derivatives extends to various organic electronic devices, most notably Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and single-molecule electronic components.
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs):
In OLED and OPV architectures, derivatives of TPyB, such as 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB), are widely utilized as functional layers. ossila.com The electron-deficient nature of the pyridine groups makes these compounds effective as:
Electron Transport Layer (ETL) Materials: Their conjugated structure and suitable Lowest Unoccupied Molecular Orbital (LUMO) energy level facilitate the efficient injection and transport of electrons from the cathode towards the emissive layer in OLEDs. ossila.comnoctiluca.eu
For instance, TmPyPB is noted for its high electron mobility (μe ≈ 1.0 x 10⁻³ cm² V⁻¹ s⁻¹) and is used as an ETL/HBL material in high-efficiency phosphorescent OLEDs (PhOLEDs) and perovskite solar cells. ossila.com
| Compound Derivative | Function | Device | Key Property | Reference |
|---|---|---|---|---|
| This compound | Electron Transport Layer (ETL) | OLEDs | Facilitates electron transport and aligns energy levels. | |
| Hole-Blocking Layer (HBL) | OPVs | Improves charge separation and reduces recombination. | ||
| 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB) | ETL / HBL | OLEDs, Perovskite Solar Cells | HOMO: ~6.75-6.8 eV, LUMO: ~2.75-2.8 eV, High Triplet Energy | ossila.comnoctiluca.eu |
| Co-Host Material (blended with TCTA) | Blue PhOLEDs | Enables high-efficiency emission. | ossila.com |
Single-Molecule Electronics:
The ability of TPyB to form well-defined coordination bonds with metal atoms makes it an excellent model system for studying charge transport at the single-molecule level. On a Cu(111) surface, TPyB molecules self-assemble into a honeycomb network through pyridyl-Cu-pyridyl linkages. aps.orgresearchgate.net
Research using scanning tunneling spectroscopy (STS) has revealed that the electronic states of the TPyB molecule are systematically modulated by the number of its connections to the metal contacts. aps.org The molecular state shifts progressively towards the Fermi level as the number of pyridyl-Cu coordination bonds increases from one to three. aps.org This cumulative down-shift is attributed to orbital hybridization between the molecule and the coordinated copper adatoms, rather than simple charge transfer. aps.org This system provides a unique platform to investigate how electronic properties are cooperatively modulated by multiple contacts, a crucial aspect for designing complex molecular circuits. aps.org
A related molecule, 2,4,6-tris(2′,2″,2‴-pyridyl)-1,3,5-triazine (TPTZ), which also features three pyridyl groups, has been studied in single-molecule junctions between gold electrodes. These junctions exhibit multiple, distinct conductance states, which are attributed to different charge transport pathways within the single molecule depending on its anchoring sites to the electrodes. acs.orgresearchgate.net This demonstrates that molecules with multiple binding sites like TPyB and its analogs can offer tunable conductance in single-molecule devices. acs.org
Concluding Remarks and Future Research Directions
Current Challenges and Opportunities in 1,3,5-Tris(2-pyridyl)benzene Research
The exploration of this compound (TPB) and its derivatives has yielded significant advancements in materials science and coordination chemistry. However, several challenges and opportunities remain at the forefront of ongoing research.
One of the primary challenges lies in the synthesis of TPB and its functionalized analogues. While methods like the Suzuki-Miyaura cross-coupling reaction are commonly employed, achieving high yields and purity, especially on an industrial scale, requires careful optimization of reaction conditions such as temperature, catalyst systems, and solvents. smolecule.com Furthermore, the inherent steric hindrance and electronic deactivation of the benzene (B151609) core by the three pyridyl groups can lead to low yields in electrophilic aromatic substitution reactions, limiting the straightforward functionalization of the parent molecule.
Despite these synthetic hurdles, significant opportunities exist in the development of novel synthetic methodologies. Exploring alternative cross-coupling techniques or mechanochemical synthesis could offer more efficient and environmentally friendly routes to TPB and its derivatives. smolecule.com Moreover, the synthesis of asymmetrically substituted TPB analogues presents a challenge that, if overcome, could lead to materials with unique and highly tunable properties.
Another area of active research is the comprehensive characterization and understanding of the structure-property relationships in TPB-based materials. While the coordination chemistry of TPB with various transition metals has been investigated, a deeper understanding of the factors governing the formation and stability of the resulting complexes is needed. For instance, the 2-pyridyl orientation in TPB creates an optimal geometry for metal chelation, outperforming its 3- and 4-pyridyl isomers in binding strength. A more profound comprehension of these interactions will enable the rational design of complexes with specific catalytic or photophysical properties.
The exploration of the full potential of TPB in electronic and optoelectronic devices also presents both challenges and opportunities. While its use as an electron transport layer (ETL) and hole-blocking layer (HBL) in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has been demonstrated, further improvements in device efficiency and stability are required. This necessitates a detailed investigation into the energy level alignment at the interfaces between the TPB layer and other device components. The development of new TPB derivatives with tailored electronic properties, such as adjusted HOMO/LUMO energy levels, could lead to next-generation organic electronic devices with enhanced performance.
Potential for Interdisciplinary Collaborations and Novel Applications
The multifaceted nature of this compound and its derivatives offers fertile ground for interdisciplinary collaborations, which could unlock a host of novel applications. The unique coordination capabilities of TPB make it a prime candidate for synergistic research between inorganic chemists, materials scientists, and engineers.
A significant area for collaboration lies in the development of advanced functional materials. The ability of TPB to act as a tridentate ligand can be exploited to construct sophisticated supramolecular architectures, such as metallosupramolecular cages. These structures have shown selective binding properties for anionic guests, suggesting potential applications in areas like drug delivery and molecular sensing. Collaboration with biochemists and pharmacologists could lead to the design of TPB-based systems for targeted drug delivery or as diagnostic tools. While the specific biological activities of TPB itself are not extensively documented, structurally similar compounds have shown antimicrobial and anticancer properties, indicating a promising avenue for future research in medicinal chemistry. smolecule.com
The photophysical properties of TPB and its metal complexes also open doors for collaboration between chemists and physicists. The use of TPB derivatives in luminescent materials, such as fluorescent dyes for sensing and imaging, is an area of growing interest. smolecule.com By working with physicists and engineers, these materials could be integrated into novel sensor devices for environmental monitoring or medical diagnostics. For instance, sensors based on TPB derivatives could be developed for the detection of specific ions or molecules. rsc.org
Furthermore, the electrochemical properties of TPB-based compounds suggest their potential use in energy storage and conversion technologies. Collaborations with electrochemists and materials engineers could focus on developing redox-active TPB derivatives for applications in batteries or as catalysts for electrochemical reactions. The ability to tune the redox potentials of these compounds through synthetic modification makes them attractive candidates for such applications.
The field of nanotechnology also presents exciting opportunities for interdisciplinary research involving TPB. smolecule.com The self-assembly properties of TPB and its derivatives can be harnessed to create well-defined nanostructures with unique optical and electronic properties. Collaboration with nanoscientists could lead to the development of novel nanomaterials for applications in electronics, catalysis, and beyond.
Outlook for Rational Design of Advanced Functional Materials
The future of this compound research is intrinsically linked to the rational design of advanced functional materials with precisely tailored properties. The unique C₃ symmetry of the TPB core, combined with the versatile chemistry of the pyridyl units, provides a powerful platform for creating a new generation of materials for a wide array of applications.
A key aspect of future research will be the continued development of synthetic strategies that allow for precise control over the molecular architecture of TPB derivatives. This includes the introduction of various functional groups onto the benzene core or the pyridine (B92270) rings to fine-tune the electronic, optical, and coordination properties of the resulting molecules. For example, the introduction of electron-donating or electron-withdrawing groups can be used to modulate the HOMO and LUMO energy levels, thereby optimizing the performance of TPB-based materials in organic electronic devices. rsc.org
Computational modeling and theoretical studies will play an increasingly important role in the rational design process. osti.gov Density Functional Theory (DFT) and other computational methods can be used to predict the geometric and electronic structures of novel TPB derivatives and their metal complexes, as well as their photophysical and electrochemical properties. researchgate.netacs.org This predictive capability will allow researchers to screen potential candidates and prioritize synthetic efforts, accelerating the discovery of new materials with desired functionalities.
The design of novel ligands based on the TPB scaffold for applications in catalysis is a particularly promising area. By modifying the steric and electronic properties of the ligand, it is possible to influence the activity and selectivity of the corresponding metal complexes. smolecule.com For example, the synthesis of chiral TPB derivatives could lead to the development of highly enantioselective catalysts for asymmetric synthesis.
Furthermore, the principles of supramolecular chemistry will be crucial in the design of complex, multi-component systems based on TPB. The ability of TPB to act as a building block for the self-assembly of larger architectures opens up possibilities for creating materials with emergent properties. researchgate.net This could include the development of porous materials for gas storage and separation, or the creation of responsive materials that change their properties in response to external stimuli. mdpi.com
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 1,3,5-Tris(2-pyridyl)benzene, and how can reaction yields be optimized?
- Methodology : The compound is synthesized via condensation reactions. For example, hexadentate ligands derived from 1,3,5-tris(aminomethyl)benzene can be functionalized with pyridyl groups using aromatic aldehydes in refluxing acetic anhydride/acetic acid with sodium acetate as a catalyst. Yield optimization requires precise stoichiometric ratios (e.g., 0.01 mol reactants), extended reflux times (2–12 hours), and crystallization from polar aprotic solvents like DMF/water .
- Data : Typical yields range from 57% to 68%, influenced by electron-withdrawing substituents on aldehydes (e.g., cyano groups improve crystallinity) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology : Use multi-spectroscopic approaches:
- IR : Confirm NH/CN stretches (~3,200–3,400 cm⁻¹ and ~2,200 cm⁻¹, respectively) .
- NMR : Analyze pyridyl proton environments (e.g., deshielded =CH signals at δ 7.94–8.01 ppm in DMSO-d₆) .
- X-ray crystallography : Resolve spatial arrangements, such as near-perpendicular orientations of pyridyl groups relative to the central benzene ring .
Advanced Research Questions
Q. How can this compound be utilized in designing coordination complexes, and what factors influence metal-ligand binding selectivity?
- Methodology : The ligand’s three pyridyl groups act as chelating sites for transition metals (e.g., Rh, Pd) and lanthanides (e.g., Eu, Tb). Binding selectivity depends on:
- pH : Acidic conditions favor protonation of pyridyl N atoms, reducing coordination capacity.
- Metal ion size : Larger lanthanides (e.g., La³⁺) prefer hexadentate coordination, while smaller ions (e.g., Rh³⁺) form binuclear complexes .
- Applications : Electrocatalytic CO₂ reduction (Rh complexes) and luminescent sensors (Tb³⁺/Eu³⁺ complexes) .
Q. What analytical techniques resolve contradictions in structural data between computational models and experimental observations?
- Methodology :
- DFT calculations : Compare optimized geometries with X-ray data to identify steric/electronic discrepancies (e.g., pyridyl group torsion angles).
- EPR/MS : Detect unexpected redox behavior or non-covalent interactions (e.g., π-stacking in the solid state) .
Q. How does the ligand’s structure impact its performance in redox assays like FRAP (Ferric Reducing Antioxidant Power)?
- Methodology : In FRAP assays, the ligand reduces Fe³⁺-TPTZ to Fe²⁺ at low pH. Key factors include:
- Electron density : Pyridyl groups enhance electron donation, increasing reduction potential.
- Solubility : Polar substituents (e.g., –CN) improve aqueous compatibility .
- Data : Ligands with electron-withdrawing groups show 20–30% higher FRAP activity than alkyl-substituted analogs .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of sensitive intermediates (e.g., thiouracil derivatives) .
- Crystallization : Use mixed solvents (e.g., DMF/water) to enhance crystal quality for X-ray analysis .
- Metalation : Pre-purify the ligand via column chromatography (silica gel, CH₂Cl₂/MeOH) to remove unreacted aldehydes, which can compete for metal binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
